N-(4-methoxybenzyl)-2-methylpropanamide
Description
N-(4-Methoxybenzyl)-2-methylpropanamide is an amide derivative featuring a 4-methoxybenzyl group attached to a 2-methylpropanamide backbone.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(14)13-8-10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHOQSWKKNALGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-methoxybenzyl)-2-methylpropanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on (similar structure).
†Estimated from substituent contributions.
‡Calculated from formula in .
§Calculated from data in .
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves water solubility compared to tert-butyl or adamantyl analogs . Sulfonamide-containing derivatives (e.g., ) exhibit higher polarity due to strong H-bonding capacity.
- LogP : The target compound likely has a moderate logP (~2–3), balancing the hydrophobic benzyl and polar amide groups. Adamantyl and tert-butyl analogs have higher logP values (>4), favoring membrane permeability but risking poor aqueous solubility .
- Hydrogen Bonding: The amide group in the target compound acts as both donor and acceptor, similar to benzamide derivatives . Thioamide analogs () show reduced H-bonding due to sulfur’s lower electronegativity.
Q & A
Q. Basic: What are the optimal conditions for synthesizing N-(4-methoxybenzyl)-2-methylpropanamide to maximize yield and purity?
The synthesis typically involves a multi-step reaction starting with the coupling of 4-methoxybenzylamine with 2-methylpropanoyl chloride. Key parameters include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Solvent selection : Use anhydrous dichloromethane or THF to avoid moisture interference .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) .
Post-synthesis, validate structure using H NMR (e.g., methoxy singlet at δ 3.8 ppm, amide NH at δ 6.2–6.5 ppm) and FTIR (amide C=O stretch at ~1650 cm) .
Q. Advanced: How can reaction mechanisms be elucidated when unexpected byproducts form during synthesis?
Unexpected byproducts (e.g., N-alkylated derivatives) may arise from competing nucleophilic attacks. To resolve:
- Kinetic studies : Vary reagent stoichiometry and monitor intermediates via LC-MS .
- Isolation and characterization : Use preparative HPLC to isolate byproducts, followed by C NMR and HRMS for structural assignment .
- Computational modeling : Apply DFT calculations to compare energy barriers for alternative reaction pathways .
Biological Activity
Q. Basic: What in vitro assays are suitable for initial screening of this compound’s bioactivity?
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate. IC values can quantify potency .
- Cellular uptake : Radiolabel the compound (e.g., C-methyl group) and measure accumulation in cell lines via scintillation counting .
- Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Systematic derivatization : Modify the methoxy group (e.g., replace with halogens or nitro groups) and assess changes in receptor binding via SPR .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., amide NH as a key interaction site) .
- Metabolic stability : Test derivatives in microsomal assays (human liver microsomes + NADPH) to prioritize compounds with longer half-lives .
Data Analysis & Contradictions
Q. Basic: How should researchers address discrepancies in reported solubility data?
- Standardize protocols : Use the shake-flask method (24 h equilibration in PBS pH 7.4) with HPLC quantification .
- Control variables : Document temperature (25°C ± 0.5), buffer ionic strength, and lyophilization history .
- Cross-validate : Compare with computational predictions (e.g., ALOGPS) to identify outliers .
Q. Advanced: What strategies resolve contradictions in bioactivity across cell lines?
- Proteomic profiling : Use mass spectrometry to compare expression levels of target proteins (e.g., AR or kinases) in responsive vs. non-responsive cell lines .
- Transcriptomic analysis : Perform RNA-seq to identify differential signaling pathways (e.g., MAPK vs. PI3K) influencing compound efficacy .
- 3D tumor models : Test activity in spheroids or organoids to mimic in vivo heterogeneity .
Mechanistic Studies
Q. Basic: How can the compound’s interaction with biological targets be validated?
- Surface Plasmon Resonance (SPR) : Immobilize recombinant AR or enzymes on sensor chips and measure binding kinetics (k/k) .
- Fluorescence polarization : Compete with FITC-labeled ligands (e.g., DHT for AR) to calculate K .
- Thermal shift assays : Monitor protein melting temperature (ΔT) upon compound binding using SYPRO Orange .
Q. Advanced: What techniques elucidate the compound’s mode of action at atomic resolution?
- X-ray crystallography : Co-crystallize with target proteins (e.g., AR LBD) and solve structures at 1.5–2.0 Å resolution .
- Cryo-EM : Use for large complexes (e.g., ribosomes) if crystallization fails .
- Molecular dynamics simulations : Run 100-ns simulations (AMBER) to study conformational changes induced by binding .
Stability & Degradation
Q. Basic: What are the best practices for assessing hydrolytic stability?
- Forced degradation : Incubate in buffers (pH 1–10) at 37°C and quantify parent compound via UPLC-MS .
- Identify degradation products : Use HRMS and H NMR to assign structures (e.g., cleavage of amide bond) .
Q. Advanced: How can photodegradation pathways be mapped?
- Light-exposure studies : Use a solar simulator (300–800 nm) and track degradation with LC-PDA-MS .
- Radical trapping : Add antioxidants (e.g., BHT) to distinguish oxidative vs. non-oxidative pathways .
- Quantum yield calculation : Determine using actinometry to predict environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
